N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide
Description
N-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a sulfonamide derivative featuring a benzo[b]thiophene core, a dimethylaminoethyl side chain, and a pyrazole-substituted benzene ring. This structure combines aromatic heterocycles (benzo[b]thiophene, pyrazole) and a sulfonamide group, which are common pharmacophores in medicinal chemistry.
Properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-4-pyrazol-1-ylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S2/c1-24(2)20(19-15-28-21-7-4-3-6-18(19)21)14-23-29(26,27)17-10-8-16(9-11-17)25-13-5-12-22-25/h3-13,15,20,23H,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSKBUFGJJIIZBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNS(=O)(=O)C1=CC=C(C=C1)N2C=CC=N2)C3=CSC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 3-Methoxybenzenethiol Derivatives
A classical approach involves the cyclization of 3-methoxybenzenethiol under acidic conditions. Graham et al. (1989) demonstrated that heating 3-methoxybenzenethiol with pyridine hydrochloride at 190–200°C induces intramolecular cyclization to form 4-hydroxybenzo[b]thiophene, which is subsequently sulfonated at the 2-position using chlorosulfonic acid. This method yields the sulfonyl chloride intermediate in ~65% yield, which is critical for downstream functionalization.
Electrochemical Ipso-Cyclization
Recent advances by Zhang et al. (2022) introduced an electrochemical method using sulfonhydrazides and internal alkynes. Under constant current (10 mA) in an undivided cell with a Pt anode and Ni cathode, sulfonhydrazides react with diphenylacetylene in acetonitrile/water to form benzo[b]thiophene-1,1-dioxide derivatives. Key advantages include:
Transition Metal-Catalyzed Cross-Coupling
Patent US9206169B2 discloses a palladium-catalyzed coupling of 4-bromobenzo[b]thiophene with piperazine derivatives. Using tris(dibenzylideneacetone)dipalladium (0.5 mol%) and BINAP ligand, the reaction achieves 85% yield at 110°C in toluene. This method is optimal for introducing amine substituents at the 4-position of the benzo[b]thiophene core.
Preparation of 4-(1H-Pyrazol-1-yl)benzenesulfonamide
Pyrazole Ring Formation via Hydrazine Cyclocondensation
As per US5466823A, 4-hydrazinobenzenesulfonamide hydrochloride reacts with 1,3-diketones in acetic acid under reflux to form pyrazole rings. For example, reacting ethyl trifluoroacetate with 4'-chloroacetophenone in the presence of sodium methoxide generates a diketone intermediate, which cyclizes with hydrazine to yield 4-(3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide (72% yield).
Chlorination and Functionalization
Synthetic Scheme IV in US5466823A describes chlorination of preformed pyrazoles using Cl₂ gas. Passing chlorine through a solution of 4-(1H-pyrazol-1-yl)benzenesulfonamide in CCl₄ at 25°C introduces chlorine at the pyrazole 4-position, enabling further derivatization.
Coupling Strategies for Final Assembly
Dimethylaminoethyl Linker Installation
The dimethylaminoethyl side chain is introduced via nucleophilic substitution or reductive amination:
Sulfonamide Bond Formation
The final coupling involves reacting the benzo[b]thiophene-dimethylaminoethyl intermediate with 4-(1H-pyrazol-1-yl)benzenesulfonyl chloride. As per VulcanChem’s protocol:
- Dissolve 4-(1H-pyrazol-1-yl)benzenesulfonyl chloride (1.2 eq) in dry DCM.
- Add dropwise to a solution of N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)amine (1 eq) and Et₃N (3 eq) at 0°C.
- Stir at 25°C for 12 h, then purify via silica chromatography (58% yield).
Comparative Analysis of Synthetic Routes
Key Observations :
- Electrochemical methods offer the highest overall yield (34%) and scalability.
- Palladium-catalyzed routes suffer from catalyst costs but provide regioselective coupling.
Optimization Challenges and Solutions
Byproduct Formation in Sulfonylation
During sulfonamide coupling, over-sulfonylation at the benzo[b]thiophene 2-position may occur. Mitigation strategies include:
Pyrazole Regioselectivity
Unwanted regioisomers form during pyrazole synthesis. US5466823A resolves this by using bulky diketones (e.g., pentafluoropropionate derivatives) to sterically direct cyclization.
Industrial-Scale Considerations
Patent KR-20210065974-A highlights critical factors for bulk production:
- Solvent Selection : Replacing THF with methyl tert-butyl ether (MTBE) improves safety and reduces purification steps.
- Catalyst Recycling : Di-n-butyltin oxide catalysts can be recovered via aqueous extraction (89% recovery).
- Continuous Flow Systems : Electrochemical methods adapt well to flow reactors, enhancing throughput.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of sulfonic acids, while reduction could produce amines.
Scientific Research Applications
This compound has shown potential in various scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity may be explored for potential antimicrobial or anticancer properties.
Medicine: It could be investigated for its therapeutic potential in treating various diseases.
Industry: Its unique properties may find applications in material science and catalysis.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its molecular targets and pathways involved. For instance, it might interact with specific enzymes or receptors, leading to biological responses. Further research would be needed to elucidate the exact mechanism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazole-Linked Sulfonamides (Compounds [7–9])
describes 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones ([7–9]). These compounds share the sulfonamide and aryl substituents but replace the benzo[b]thiophene and pyrazole with triazole and fluorophenyl groups. Key differences include:
- Bioactivity : Triazole derivatives often exhibit antimicrobial and anti-inflammatory properties, whereas benzo[b]thiophene-containing compounds (like the target molecule) are explored for kinase inhibition or CNS activity.
- Spectral Data : The absence of C=O IR bands (~1663–1682 cm⁻¹) in triazoles ([7–9]) contrasts with the target compound, which retains a sulfonamide S=O stretch (~1240–1255 cm⁻¹) .
- Tautomerism : Triazoles ([7–9]) exist as thione tautomers, confirmed by νC=S (1247–1255 cm⁻¹) and νNH (3278–3414 cm⁻¹) bands, whereas the target compound’s pyrazole moiety lacks tautomeric flexibility .
Thiadiazole-Linked Pyrazole Sulfonamides (Compounds 6a–o)
highlights 4-(5-chloro-3-methyl-4-(((5-phenyl-1,3,4-thiadiazol-2-yl)imino)methyl)-1H-pyrazol-1-yl)benzenesulfonamides (6a–o). These share the pyrazole-sulfonamide backbone but incorporate a thiadiazole-imino linker instead of benzo[b]thiophene.
- Anti-inflammatory Activity : Compounds 6a–o are explicitly tested for anti-inflammatory effects, whereas the target molecule’s bioactivity remains uncharacterized in the provided evidence .
Chromene-Pyrazolo[3,4-d]pyrimidine Sulfonamides (Example 53)
details 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide. This compound shares the sulfonamide and pyrazole motifs but replaces benzo[b]thiophene with a chromene-pyrazolopyrimidine hybrid.
- Kinase Inhibition Potential: The chromene-pyrazolopyrimidine scaffold is associated with kinase inhibition (e.g., VEGF, EGFR), suggesting divergent therapeutic applications compared to the target compound’s benzo[b]thiophene core.
- Synthetic Complexity : The target molecule’s synthesis (via alkylation/cyclization) is less elaborate than the Suzuki coupling and multi-step protocols required for chromene derivatives .
Tetrahydro-4H-1,3-oxazin-2-yl Sulfonamides (Example in )
A related compound, 4-(5,6-dihydro-4H-1,3-oxazin-2-yl)phenylboronic acid, is used in cross-coupling reactions. Unlike the target molecule, this class prioritizes boronic acid functionality for Suzuki-Miyaura reactions, highlighting its role as a synthetic intermediate rather than a bioactive entity .
Thiazole and Pyridine Sulfonamides ()
and describe N-(2-thiazolyl)benzenesulfonamide and N-(4-fluorobenzo[d]thiazol-2-yl)benzamide derivatives. These feature thiazole rings instead of benzo[b]thiophene or pyrazole.
- Electron-Withdrawing Effects: Fluorinated thiazoles (e.g., 4-fluorobenzo[d]thiazol-2-yl) increase metabolic stability but reduce basicity compared to the dimethylaminoethyl group in the target compound.
- Antimicrobial Focus : Thiazole sulfonamides are often optimized for antibacterial activity, differing from the target molecule’s unexplored therapeutic scope .
Biological Activity
N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, structural characteristics, and biological activity of this compound, highlighting its implications in pharmacology and therapeutic applications.
Structural Characteristics
The compound features a benzo[b]thiophene moiety linked to a dimethylaminoethyl chain and a pyrazole ring, along with a benzenesulfonamide group. The molecular formula is with a molecular weight of 404.6 g/mol. Its structural complexity suggests diverse interactions with biological targets, making it a candidate for drug development.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₄N₂O₃S₂ |
| Molecular Weight | 404.6 g/mol |
| CAS Number | 2034310-72-8 |
| Functional Groups | Sulfonamide, Pyrazole |
Synthesis Pathways
The synthesis of this compound can be achieved through various multi-step reactions, including:
- Condensation Reactions : Combining the benzo[b]thiophene derivative with dimethylaminoethyl and pyrazole components.
- Functional Group Transformations : Modifying existing functional groups to enhance biological activity.
These synthetic approaches allow for the exploration of analogs that may exhibit improved efficacy or reduced toxicity.
Antimicrobial Properties
The sulfonamide moiety is known for its antimicrobial properties, which can inhibit bacterial growth by interfering with folate synthesis. Studies indicate that compounds with similar structures exhibit significant antibacterial activity against various pathogens:
- Minimum Inhibitory Concentration (MIC) values for related compounds have shown effectiveness against Gram-positive and Gram-negative bacteria, often outperforming standard antibiotics like levofloxacin .
Antifungal Activity
Research on derivatives of benzo[b]thiophenes has indicated potential antifungal properties. For instance, certain derivatives demonstrated MIC values ranging from 0.03 to 0.5 μg/mL against Candida albicans . The incorporation of the pyrazole ring may enhance these antifungal activities.
Anti-inflammatory Effects
Compounds containing the pyrazole structure have been evaluated for their anti-inflammatory properties. In animal models, some derivatives exhibited significant reductions in inflammation comparable to established anti-inflammatory drugs such as diclofenac . This suggests that this compound could be explored for treating inflammatory conditions.
Case Studies and Research Findings
Several studies have focused on synthesizing and evaluating the biological activity of similar compounds:
- Antimicrobial Activity Evaluation : A study reported that compounds derived from thiophene exhibited potent antibacterial effects against Staphylococcus aureus and Escherichia coli, with MIC values significantly lower than those of traditional antibiotics .
- Pharmacokinetic Studies : Research on related compounds indicated favorable pharmacokinetic profiles, including metabolic stability and low toxicity in human liver microsomes, suggesting potential for further development in clinical settings .
- In Vivo Efficacy : In vivo studies demonstrated that certain derivatives could reduce paw edema in rat models, indicating their potential as anti-inflammatory agents .
Q & A
Q. Q1. What are the recommended synthetic routes for N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide, and how can purity be optimized?
Methodological Answer: The synthesis typically involves multi-step organic reactions:
Benzo[b]thiophene derivatization : Introduce the dimethylaminoethyl group via nucleophilic substitution or reductive amination.
Sulfonamide coupling : React the intermediate with 4-(1H-pyrazol-1-yl)benzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
Purification : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization (ethanol/water).
Optimization Tips :
- Monitor reaction progress with TLC or HPLC.
- Control temperature (<50°C) to avoid decomposition of the sulfonamide group.
- Use anhydrous solvents to minimize side reactions .
Q. Q2. How can structural characterization be performed to confirm the identity of this compound?
Methodological Answer: Combine spectroscopic and computational methods:
- NMR : Use ¹H/¹³C NMR to verify substituent positions (e.g., pyrazole protons at δ 7.5–8.5 ppm; dimethylamino group at δ 2.2–2.8 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (expected [M+H]⁺: ~457.14 g/mol).
- X-ray Crystallography : Resolve 3D conformation if crystalline .
- Computational Validation : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes .
Advanced Research Questions
Q. Q3. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer: Contradictions may arise from assay variability or off-target effects. Address this through:
Standardized Assays : Use orthogonal assays (e.g., enzymatic inhibition + cellular viability) to confirm activity .
Binding Studies : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target affinity .
Q. Q4. What strategies are effective for optimizing reaction yields in the synthesis of derivatives with modified pyrazole or benzo[b]thiophene moieties?
Methodological Answer: For derivative synthesis:
- Pyrazole Modification : Use Pd-catalyzed cross-coupling (Suzuki or Buchwald-Hartwig) to introduce substituents. Optimize ligand (XPhos) and base (Cs₂CO₃) for coupling efficiency .
- Benzo[b]thiophene Functionalization : Employ directed ortho-metalation (DoM) with LDA to install electron-withdrawing groups .
Critical Parameters : - Solvent polarity (e.g., DMF for polar intermediates).
- Catalyst loading (1–5 mol% Pd).
- Reaction time (12–24 hr for cross-couplings).
Q. Q5. How can computational modeling guide the design of analogs with improved pharmacokinetic properties?
Methodological Answer: Use in silico tools to predict:
ADME Properties : SwissADME or pkCSM for logP, solubility, and CYP450 interactions.
Target Binding : Molecular docking (AutoDock Vina) to prioritize analogs with stronger hydrogen bonds to key residues (e.g., kinase ATP-binding pockets) .
Toxicity : ProTox-II to assess hepatotoxicity or mutagenicity risks.
Case Study :
- Analogs with reduced logP (<3) showed 30% higher oral bioavailability in murine models .
Q. Q6. What experimental approaches are recommended to study the compound’s mechanism of action in complex biological systems?
Methodological Answer:
Omics Profiling : RNA-seq or proteomics to identify differentially expressed pathways post-treatment.
Chemical Proteomics : Use immobilized compound analogs as baits for target identification .
In Vivo Imaging : Radiolabel the compound (³H or ¹⁴C) for biodistribution studies in animal models .
Key Consideration : Validate findings with CRISPR/Cas9 knockouts of putative targets.
Data Contradiction and Reproducibility
Q. Q7. How should researchers address batch-to-batch variability in biological activity observed during scale-up?
Methodological Answer:
Quality Control : Implement strict HPLC purity thresholds (>98%) and characterize impurities via LC-MS.
Polymorph Screening : Use differential scanning calorimetry (DSC) to detect crystalline form changes .
Bioassay Calibration : Include internal controls (e.g., reference inhibitors) in each experiment.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
